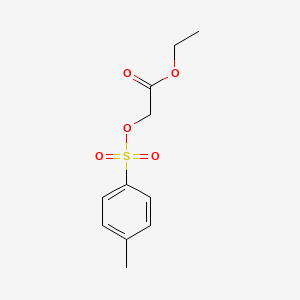

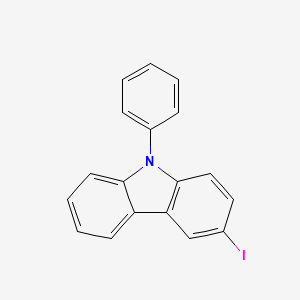

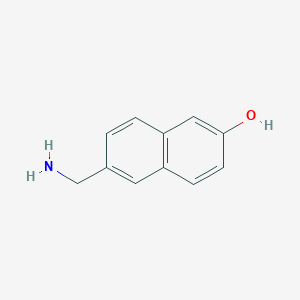

![molecular formula C31H22N4O2S3 B1314707 (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate CAS No. 143183-03-3](/img/structure/B1314707.png)

(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate” is a chemical compound with the formula C31H22N4O2S3 . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, 30g of 7-AVCA and 85g of cefdinir side chain active ester are added to 100 ml of dimethylacetamide, and the mixture is reacted with triethylamine at 15 - 20℃ for 4 hours . In the second stage, the reaction is carried out with hydrogen chloride and methoxybenzene in dichloromethane and dimethylacetamide at -15 - -10℃ for 2 hours .Physical And Chemical Properties Analysis

This compound has a boiling point that is not specified . It is stored in a dry environment at 2-8°C . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis of Thiazolyl Benzothiazolyl Thioesters The compound (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate is closely related to several synthesized thiazolyl benzothiazolyl thioesters. For instance, Wang Yu-huan discussed the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, highlighting the optimization of reaction conditions to achieve a yield of 86.8% Wang Yu-huan. Similarly, Tian Da-kui developed a method for synthesizing MICA activated thioester, a key intermediate for Cefixime and Carumonam, by esterification reaction and confirmed the structure by IR and 1HNMR data Tian Da-kui.

Derivative Synthesis and Characterization H. M. Mohamed presented a synthesis approach for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, confirming the structures using elemental analysis and spectroscopic data. The derivatives were further used for synthesizing new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives H. M. Mohamed. In another study, N. Mishra and colleagues synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, characterizing them using various spectroscopic techniques and analyzing their antimicrobial activity against epidemic causing bacterial strains N. Mishra, Surendra Singh Gound, Rajesh Mondal, R. Yadav, R. Pandey.

Novel Compounds and Biological Activity P. Uma et al. synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and its derivatives, discovering that certain compounds exhibited more toxicity to bacteria, especially those with chlorine substituents P. Uma, K. Rajanna, Firasath Unnisa, P. K. Saiprakash. Emel Ermiş and Kaan Durmuş synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds, characterized them, and studied their electronic absorption behaviors in different solvents Emel Ermiş, Kaan Durmuş.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-((trityloxy)imino)ethanethioate involves the condensation of S-benzothiazol-2-yl ethanethioate with 2-aminothiazole followed by the addition of trityl chloride and triethylamine to form the trityl ether. The final step involves the deprotection of the trityl group to obtain the desired compound.", "Starting Materials": [ "S-benzothiazol-2-yl ethanethioate", "2-aminothiazole", "trityl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve S-benzothiazol-2-yl ethanethioate (1.0 equiv) and 2-aminothiazole (1.2 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add trityl chloride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 30 minutes.", "Step 4: Extract the organic layer with diethyl ether and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Deprotect the trityl group by dissolving the purified product in a mixture of dichloromethane and trifluoroacetic acid and stirring for 2 hours.", "Step 8: Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 30 minutes.", "Step 9: Extract the organic layer with diethyl ether and wash with water and brine.", "Step 10: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 11: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 12: Obtain the final product as a white solid." ] } | |

CAS番号 |

143183-03-3 |

分子式 |

C31H22N4O2S3 |

分子量 |

578.7 g/mol |

IUPAC名 |

S-(1,3-benzothiazol-2-yl) (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoethanethioate |

InChI |

InChI=1S/C31H22N4O2S3/c32-29-33-25(20-38-29)27(28(36)40-30-34-24-18-10-11-19-26(24)39-30)35-37-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20H,(H2,32,33)/b35-27+ |

InChIキー |

UYVFYQGIARQHJC-ROMHNNFLSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(\C4=CSC(=N4)N)/C(=O)SC5=NC6=CC=CC=C6S5 |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)SC5=NC6=CC=CC=C6S5 |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

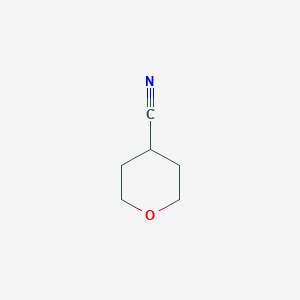

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

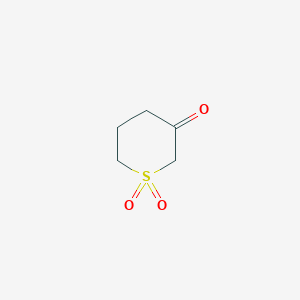

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

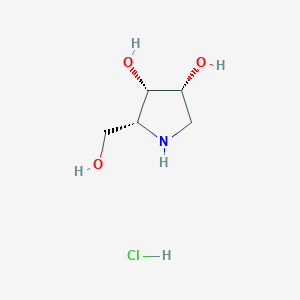

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)